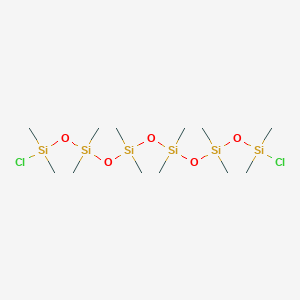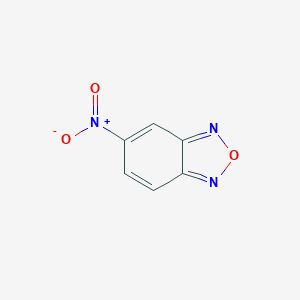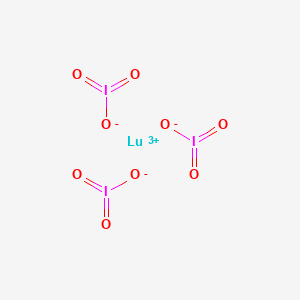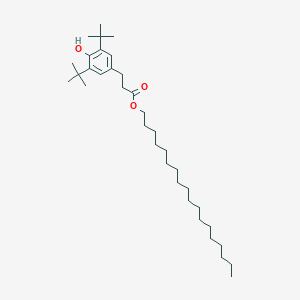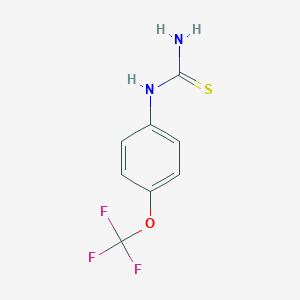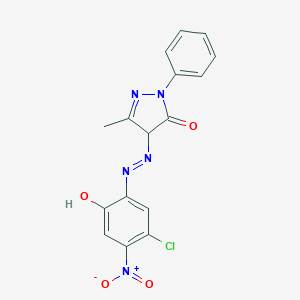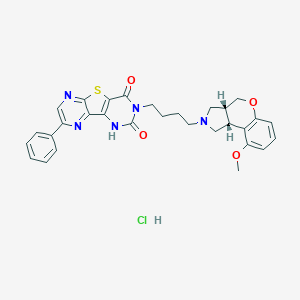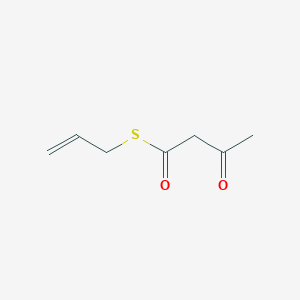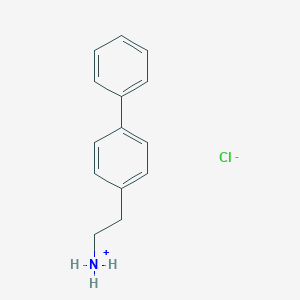
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate, commonly known as CMMD or OMPD, is a chemical compound that belongs to the class of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. CMMD has been extensively studied for its potential applications in the field of agriculture and warfare.
作用機序
CMMD inhibits acetylcholinesterase activity by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to paralysis and death.
生化学的および生理学的効果
CMMD has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to cause oxidative stress, DNA damage, and alterations in gene expression. CMMD has also been found to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
実験室実験の利点と制限
CMMD has several advantages as a research tool, including its high potency and specificity for acetylcholinesterase inhibition. However, it also has several limitations, including its toxicity and potential for environmental contamination.
将来の方向性
There are several future directions for research on CMMD, including the development of more effective insecticides and chemical warfare agents. Additionally, further research is needed to understand the long-term effects of CMMD exposure on human health and the environment.
合成法
CMMD can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium sulfide and sodium methylphosphonate. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and the resulting product is purified using column chromatography.
科学的研究の応用
CMMD has been extensively studied for its potential applications in the field of agriculture and warfare. It has been found to be effective against a wide range of insect pests, including aphids, mites, and whiteflies. CMMD has also been tested as a potential chemical warfare agent due to its ability to inhibit acetylcholinesterase activity in the nervous system.
特性
CAS番号 |
18466-11-0 |
|---|---|
製品名 |
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate |
分子式 |
C9H12ClOPS3 |
分子量 |
298.8 g/mol |
IUPAC名 |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChIキー |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
正規SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



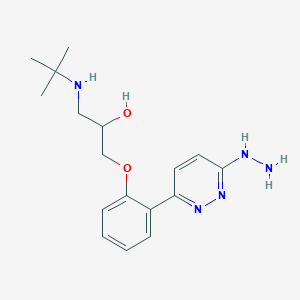
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
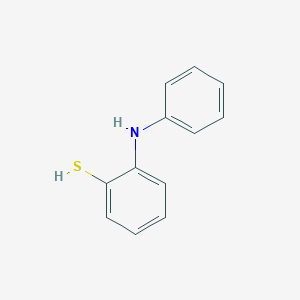
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
